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Executive Summary: Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor

approved for type 2 diabetes, is emerging as a promising therapeutic candidate for

neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert pleiotropic

effects beyond glycemic control has spurred investigations into its neuroprotective potential.

Preclinical studies in various animal models of neurodegeneration—including Alzheimer's

disease, Parkinson's disease, and cerebral ischemia—demonstrate that Canagliflozin
mitigates key pathological hallmarks through diverse mechanisms. These include the activation

of AMP-activated protein kinase (AMPK), reduction of neuroinflammation and oxidative stress,

and modulation of autophagy and cholinergic pathways. This technical guide provides a

comprehensive overview of these preliminary studies, presenting quantitative data, detailed

experimental protocols, and visual representations of the core signaling pathways to support

further research and development in this area.

Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the

progressive loss of structure and function of neurons. The search for effective therapies has led

to the exploration of repurposing existing drugs. Canagliflozin, an SGLT2 inhibitor, lowers

blood glucose by promoting urinary glucose excretion[1][2]. However, recent evidence reveals

its engagement with cellular pathways central to neuronal survival and function, independent of
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its primary target. Studies confirm that Canagliflozin is lipid-soluble and can cross the blood-

brain barrier, allowing it to directly act on the central nervous system[3].

Canagliflozin in Alzheimer's Disease (AD) Models
Preliminary research indicates that Canagliflozin can ameliorate cognitive deficits and

pathological markers in AD models. The primary models used are the scopolamine-induced

amnesia model in mice, which mimics cholinergic dysfunction, and the 5xFAD transgenic

mouse model, which recapitulates amyloid pathology[4][5][6][7][8].

Data Presentation: Alzheimer's Disease Models
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Parameter
Measured

Animal Model
Treatment
Details

Key
Quantitative
Result

Reference

Cognitive

Function

Scopolamine-

induced Mice
21-day treatment

Significantly

improved Novelty

Preference Index

in Novel Object

Recognition Test.

[4][7][8]

Anxiety-like

Behavior

Scopolamine-

induced Mice
21-day treatment

Significantly

increased time

spent in open

arms in the

Elevated Plus

Maze test.

[4][7][8]

Cholinergic

Activity

Scopolamine-

induced Mice
21-day treatment

Decreased

Acetylcholinester

ase (AChE)

activity.

[4][8]

Neuroinflammati

on

Scopolamine-

induced Mice

(Males)

21-day treatment

Reduced

microgliosis and

astrogliosis

(GFAP

expression) in

the

hippocampus.

[4][7]

mTOR Signaling
Scopolamine-

induced Mice
21-day treatment

Decreased

expression of the

mammalian

target of

rapamycin

(mTOR).

[4][8]

Amyloid

Pathology

5xFAD Mice

(Males)

Chronic

treatment

Reduced amyloid

plaque burden.
[5]
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Cognitive

Function

5xFAD Mice

(Males)

Chronic

treatment

Improved

hippocampal-

dependent

learning and

memory.

[5]

Note: Some effects of Canagliflozin in AD models have been observed to be sex-specific, with

more pronounced benefits in male mice[5][7].

Signaling Pathways in AD Models
Canagliflozin's effects in AD models appear to be mediated by the inhibition of

acetylcholinesterase and the suppression of neuroinflammatory pathways.
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Canagliflozin's dual action on cholinergic and inflammatory pathways in AD models.

Experimental Protocols: Scopolamine-Induced AD
Model
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Animal Model: CD1 mice[4][6][8].

Disease Induction: Learning and memory deficits were induced by intraperitoneal injections

of scopolamine (a muscarinic receptor antagonist)[7].

Treatment Regimen: Canagliflozin was administered orally daily for 21 days[4][8]. In some

studies, it was compared or combined with Donepezil, a standard AD therapy[4][6][8].

Behavioral Assessments:

Novel Object Recognition Test (NORT): Used to evaluate visual recognition memory. The

test consists of a familiarization phase with two identical objects and a test phase where

one object is replaced with a novel one. A preference for the novel object indicates intact

memory[7][8].

Elevated Plus Maze (EPM): Used to assess anxiety-like behavior. The apparatus consists

of two open and two closed arms. Increased time spent in the open arms suggests an

anxiolytic effect[7][8].

Biochemical and Histological Analysis: Following behavioral tests, brain tissue (specifically

the hippocampus and cortex) was collected for analysis. Techniques included

immunohistochemistry to measure the expression of markers for astrogliosis (Glial Fibrillary

Acidic Protein, GFAP) and Western blotting to quantify levels of mTOR and AChE activity[4]

[7][8].

Canagliflozin in Parkinson's Disease (PD) Models
In a rat model of Parkinson's disease induced by the neurotoxin rotenone, Canagliflozin
demonstrated significant neuroprotective effects, improving motor function and preserving

dopaminergic neurons[9].

Data Presentation: Parkinson's Disease Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10674192/
https://www.mdpi.com/1424-8247/16/11/1620
https://pubmed.ncbi.nlm.nih.gov/38004485/
https://www.researchgate.net/publication/375710078_Preclinical_Studies_of_Canagliflozin_a_Sodium-Glucose_Co-Transporter_2_Inhibitor_and_Donepezil_Combined_Therapy_in_Alzheimer's_Disease
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674192/
https://pubmed.ncbi.nlm.nih.gov/38004485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674192/
https://www.mdpi.com/1424-8247/16/11/1620
https://pubmed.ncbi.nlm.nih.gov/38004485/
https://www.researchgate.net/publication/375710078_Preclinical_Studies_of_Canagliflozin_a_Sodium-Glucose_Co-Transporter_2_Inhibitor_and_Donepezil_Combined_Therapy_in_Alzheimer's_Disease
https://pubmed.ncbi.nlm.nih.gov/38004485/
https://www.researchgate.net/publication/375710078_Preclinical_Studies_of_Canagliflozin_a_Sodium-Glucose_Co-Transporter_2_Inhibitor_and_Donepezil_Combined_Therapy_in_Alzheimer's_Disease
https://pubmed.ncbi.nlm.nih.gov/38004485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10674192/
https://www.researchgate.net/publication/375710078_Preclinical_Studies_of_Canagliflozin_a_Sodium-Glucose_Co-Transporter_2_Inhibitor_and_Donepezil_Combined_Therapy_in_Alzheimer's_Disease
https://pubmed.ncbi.nlm.nih.gov/38004485/
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39700958/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Measured

Animal Model
Treatment
Details

Key
Quantitative
Result

Reference

Motor Function
Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Significantly

improved

neurobehavioral

assessments

and declined

dyskinesia

scores.

[9]

Dopaminergic

Neurons

Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Upregulation of

Tyrosine

Hydroxylase (a

marker for

dopamine

neurons).

[9]

Neurotransmitter

s

Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Prominent

elevation in

dopamine levels.

[9]

Inflammasome
Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Downregulation

of NLRP3 and

Caspase-1 in the

substantia nigra.

[9]

Signaling

Proteins

Rotenone-

lesioned Rats

20 mg/kg, daily

oral admin.

Upregulation of

Nurr1, PGC-1α,

SIRT3, beclin-1.

Downregulation

of mTOR, GSK-

3β.

[9]

Signaling Pathways in PD Models
Canagliflozin's neuroprotection in the PD model involves a complex interplay between anti-

inflammatory, metabolic, and autophagy-related pathways, converging to reduce
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neurodegeneration.

Canagliflozin

NLRP3 Inflammasome

 inhibits

Nurr1

 activates

GSK-3β

 inhibits

SIRT3

 activates

mTOR

 inhibits

Beclin-1

 activates

Neuroinflammation

Neuroprotection

Autophagy
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Key pathways modulated by Canagliflozin in a Parkinson's disease model.

Experimental Protocols: Rotenone-Induced PD Model
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Animal Model: The PD rat model was induced in male Wistar rats[9].

Disease Induction: Neurodegeneration was induced by eleven subcutaneous injections of

rotenone (1.5 mg/kg), an inhibitor of mitochondrial complex I, administered every other

day[9].

Treatment Regimen: Canagliflozin (20 mg/kg) was administered orally on a daily basis

throughout the experimental period[9].

Behavioral Assessments: Dyskinesia was scored to assess the severity of motor

complications, a key feature of both PD and its treatment with L-dopa[9].

Biochemical and Histological Analysis: After the treatment period, the substantia nigra pars

compacta (SNpc) was analyzed. Immunohistochemistry was used to quantify the expression

of Tyrosine Hydroxylase (TH), β-catenin, NLRP3, and caspase-1. Western blotting or ELISA

was used to measure levels of dopamine and key signaling proteins including Nurr1, PGC-

1α, SIRT3, beclin-1, mTOR, and GSK-3β[9].

Canagliflozin in Cerebral Ischemia Models
In models of stroke, Canagliflozin reduces brain swelling and neuronal injury, demonstrating

its potential in acute neuronal insults.

Data Presentation: Cerebral Ischemia Models
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Parameter
Measured

Animal Model
Treatment
Details

Key
Quantitative
Result

Reference

Brain Edema Mouse MCAo/R
Pre-reperfusion

gavage

Significantly

reduced

hemispheric

swelling.

[10][11][12]

Neurological

Deficit
Mouse MCAo/R

Pre-reperfusion

gavage

Significantly

improved

neurological

function scores.

[10][11]

Infarct Volume Mouse MCAo/R
Pre-reperfusion

gavage

Reduced infarct

volumes in

moderate, but

not severe,

ischemic insults.

[10][11][12]

Apoptosis Mouse MCAo/R
Pre-reperfusion

gavage

Reduced

neuronal

apoptosis.

[12]

SGLT1

Expression
Mouse MCAo/R

Pre-reperfusion

gavage

Reduced the

MCAO-induced

elevation of

SGLT1

expression in

cortex and

hippocampus.

[12]

Cell Viability (in

vitro)

OGD/R in HT-22

cells
Co-treatment

Increased cell

viability and

attenuated

lactate

dehydrogenase

(LDH) release.

[12]
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Signaling Pathways in Ischemia Models
In cerebral ischemia, Canagliflozin's protective effects are linked to the inhibition of SGLT1 (in

addition to SGLT2) and subsequent activation of the energy-sensing AMPK pathway, which

helps to suppress apoptosis.

Cerebral Ischemia
(MCAo/R)

SGLT1 Expression

 upregulates

Neuronal Glucose Uptake Increased ADP/ATP Ratio

Canagliflozin

 inhibits

AMPK Activation

Apoptosis

 inhibits

Neuronal Injury
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Proposed SGLT1/AMPK signaling pathway for Canagliflozin in cerebral ischemia.

Experimental Protocols: Middle Cerebral Artery
Occlusion (MCAo) Model

Animal Model: Non-diabetic and type 2 diabetic mice[10][11]. Sprague Dawley rats[12].

Disease Induction: Transient focal cerebral ischemia was induced by middle cerebral artery

occlusion (MCAo) using an intraluminal filament. The filament was typically left in place for 1-

2 hours before being withdrawn to allow for reperfusion (MCAo/R)[10][12].

Treatment Regimen: Canagliflozin was administered by oral gavage before the onset of

reperfusion[12].

Outcome Assessments:

Neurological Deficit Scoring: A graded scale was used to assess motor and neurological

function 24 hours after MCAo.

Infarct Volume and Edema Measurement: Brains were sectioned and stained with 2,3,5-

triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted

area white. The volumes of the infarct, ipsilateral hemisphere, and contralateral

hemisphere were calculated to determine infarct size and the degree of swelling[12].

In Vitro Model: An oxygen-glucose deprivation/reoxygenation (OGD/R) model was

established in the HT-22 mouse hippocampal neuronal cell line to mimic ischemic conditions

in vitro. Cell viability was assessed using assays like MTT, and cell death was measured by

lactate dehydrogenase (LDH) release[12].

Core Neuroprotective Mechanisms of Canagliflozin
Across different neurodegenerative models, several core mechanisms of Canagliflozin
consistently emerge. The activation of AMPK appears to be a central event that orchestrates

downstream anti-inflammatory and metabolic benefits.
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Integrative overview of Canagliflozin's primary neuroprotective mechanisms.

AMPK Activation: Canagliflozin activates AMPK, a master regulator of cellular energy

homeostasis. This is proposed to occur through mild inhibition of mitochondrial respiratory
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complex I, which increases the cellular AMP/ADP ratio, a direct activator of AMPK[13][14]

[15].

Anti-Neuroinflammatory Action: Canagliflozin suppresses neuroinflammation by inhibiting

key pro-inflammatory pathways. It has been shown to reduce the activation of the NLRP3

inflammasome and downregulate signaling through NF-κB, JNK, and p38 in microglia[9][16]

[17][18].

Reduction of Oxidative Stress: The drug mitigates neuro-oxidative stress, a common

pathology in neurodegeneration[9][18][19]. This is likely linked to its effects on mitochondrial

function and AMPK-mediated antioxidant responses.

Modulation of Autophagy: By inhibiting mTOR, a negative regulator of autophagy,

Canagliflozin can enhance the cellular process of clearing damaged organelles and

misfolded proteins, which is often impaired in neurodegenerative diseases[9].

Gaps in Research and Future Directions
The preliminary data are promising, but significant gaps in our understanding remain.

Huntington's Disease (HD): To date, there is a notable absence of published studies

investigating Canagliflozin in animal models of Huntington's disease. Given the metabolic

dysregulation observed in HD, this is a critical area for future research. Relevant models for

such studies would include the R6/2 or zQ175 knock-in mouse models, which are widely

used in preclinical HD research[20][21][22][23].

Sex-Specific Effects: Several studies have reported that the neuroprotective benefits of

Canagliflozin are more robust in male mice[5][7]. The mechanisms underlying this sexual

dimorphism are unknown and warrant dedicated investigation.

Chronic vs. Acute Effects: Most studies have focused on relatively short-term administration.

Long-term studies are needed to understand the sustained efficacy and potential side effects

of chronic Canagliflozin treatment in the context of progressive neurodegeneration.

Target Engagement: While SGLT1 and SGLT2 are expressed in the brain, and AMPK

activation is a clear outcome, the precise molecular targets and off-target effects of

Canagliflozin within the CNS require further elucidation.
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Conclusion
Preliminary preclinical evidence strongly suggests that Canagliflozin possesses significant

neuroprotective properties relevant to a range of neurodegenerative conditions. Its multifaceted

mechanism of action—targeting cellular energy metabolism, inflammation, and protein quality

control—positions it as a compelling candidate for drug repurposing. The data summarized in

this guide highlight the need for continued investigation to translate these promising findings

from animal models into potential therapeutic strategies for human neurodegenerative

diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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